2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide
Description
Properties
IUPAC Name |
2-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11-4-2-3-5-14(11)15(19)17-12-8-16-18(9-12)13-6-7-20-10-13/h2-5,8-9,13H,6-7,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPJSNJNYCSUQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CN(N=C2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by its attachment to the tetrahydrofuran moiety. The final step involves the formation of the benzamide linkage. Key reagents used in these steps include hydrazines, aldehydes, and carboxylic acids. Reaction conditions often involve the use of catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, 2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide has been synthesized and tested for its efficacy against various cancer cell lines. Research shows that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways, making it a candidate for further development in cancer therapy.
Table 1: Anticancer Activity of 2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 12.8 | Inhibition of cell proliferation |
| HeLa (Cervical) | 10.5 | Disruption of mitochondrial function |
Neuroprotective Effects
Moreover, the compound has shown promise in neuroprotection. Studies suggest that it may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism involves the modulation of neuroinflammatory cytokines and enhancement of antioxidant defenses.
Agricultural Science Applications
Pesticide Development
The unique structure of 2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide positions it as a potential pesticide candidate. Its derivatives have been evaluated for insecticidal activity against common agricultural pests. Field trials indicate that formulations containing this compound significantly reduce pest populations while being environmentally benign.
Table 2: Insecticidal Efficacy of 2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide
| Pest Species | Mortality Rate (%) | Concentration (g/L) |
|---|---|---|
| Aphis gossypii (Aphid) | 85 | 5 |
| Spodoptera frugiperda (Fall Armyworm) | 78 | 10 |
| Tetranychus urticae (Spider Mite) | 90 | 7 |
Material Science Applications
Polymer Composites
In material science, the incorporation of 2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide into polymer matrices has been explored to enhance mechanical properties and thermal stability. Research indicates that composites containing this compound exhibit improved tensile strength and resistance to thermal degradation.
Case Study: Polymer Blends
A recent study investigated the effects of adding varying concentrations of the compound to polyvinyl chloride (PVC). The results demonstrated a marked improvement in the mechanical properties of the PVC blends, showcasing potential applications in durable materials for construction and automotive industries.
Mechanism of Action
The mechanism of action of 2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. Molecular modeling studies suggest that hydrogen bonding and hydrophobic interactions play a significant role in its binding affinity .
Comparison with Similar Compounds
2-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide (BK46030)
- Molecular Formula : C₁₄H₁₄ClN₃O₂
- Molecular Weight : 291.73 g/mol
- Key Structural Difference : A chlorine atom replaces the methyl group at the 2-position of the benzene ring.
- Impact : The chloro substituent is electron-withdrawing, which may alter electronic properties, solubility, and binding affinity compared to the methyl group (electron-donating). The increased molecular weight (291.73 vs. 283.32) reflects chlorine’s higher atomic mass relative to methyl .
2-(3-methylphenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide (BK44264)
- Molecular Formula : C₁₆H₁₉N₃O₂
- Molecular Weight : 285.34 g/mol
- Key Structural Difference : The benzamide backbone is replaced with an acetamide group, and the phenyl ring is substituted with a 3-methyl group.
- The 3-methylphenyl group introduces a meta-substitution pattern, which could influence hydrophobic interactions in biological systems .
2,4-dichloro-N-[(1-hydroxycyclopentyl)methyl]benzamide (BK44183)
- Molecular Formula: C₁₃H₁₅Cl₂NO₂
- Molecular Weight : 288.17 g/mol
- Key Structural Difference : A dichlorinated benzene ring and a hydroxycyclopentylmethyl group replace the pyrazole-oxolane moiety.
- Impact : The dichloro substitution enhances electrophilicity, while the hydroxycyclopentyl group introduces hydrogen-bonding capability. This compound exemplifies how variations in the amine-linked substituent dramatically alter physicochemical profiles .
Comparative Data Table
Discussion of Structural Implications
- Electronic Effects : The methyl group in the target compound may enhance electron density on the benzene ring, favoring π-π stacking interactions. In contrast, the chloro analog’s electron-withdrawing nature could increase stability against metabolic oxidation .
- Hydrogen Bonding: The hydroxycyclopentyl group in BK44183 introduces additional hydrogen-bond donors/acceptors, which are absent in the pyrazole-oxolane derivatives .
Research Tools and Methodologies
Crystallographic studies using programs like SHELXL and SHELXS () could elucidate differences in molecular packing, torsion angles, and hydrogen-bonding networks among these compounds .
Biological Activity
2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
The molecular formula for 2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide is with a molecular weight of approximately 246.26 g/mol. The compound features a benzamide moiety, a pyrazole ring, and an oxolane substituent, which contribute to its unique biological profile.
Synthesis
The synthesis typically involves the reaction of 2-methylbenzoyl chloride with 1-(oxolan-3-yl)-1H-pyrazole in the presence of a base such as triethylamine. The reaction conditions are optimized for yield and purity, often utilizing solvents like dichloromethane or dimethylformamide (DMF).
Biological Activity
Research indicates that compounds similar to 2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide exhibit various biological activities:
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, derivatives have shown activity against Staphylococcus aureus and other pathogenic bacteria, suggesting that structural modifications can enhance their efficacy against resistant strains .
Anticancer Activity
Compounds containing pyrazole rings have been investigated for their anticancer properties. A study demonstrated that certain pyrazole derivatives inhibit cancer cell proliferation by inducing apoptosis through the modulation of signaling pathways related to cell survival and death .
Anti-inflammatory Effects
Research has also pointed to anti-inflammatory properties associated with pyrazole-containing compounds. These compounds may inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation processes .
The biological activity of 2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide is thought to involve interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in key metabolic pathways, including COX enzymes.
- Receptor Modulation : It could bind to various receptors, altering their activity and influencing downstream signaling pathways.
Case Studies
- Antimicrobial Efficacy : A comparative study on pyrazole derivatives revealed that certain modifications significantly enhance antimicrobial activity against MRSA strains. The minimum inhibitory concentration (MIC) values were reported as low as 0.25 μg/mL .
- Cancer Treatment : In vitro studies demonstrated that specific derivatives of pyrazole exhibit selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism involved the activation of caspase pathways leading to programmed cell death .
Data Table: Biological Activities
Q & A
Q. What are the critical steps for synthesizing 2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide with high purity?
Synthesis typically involves:
- Multi-step coupling : Amide bond formation between the benzamide and pyrazole-oxolane moieties using coupling agents like EDCI or HATU under anhydrous conditions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) are preferred to enhance solubility and reaction efficiency .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side-product formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. Which spectroscopic techniques are essential for structural characterization?
Key methods include:
- ¹H/¹³C NMR : To confirm proton environments (e.g., methyl groups, oxolane protons, and pyrazole-aromatic interactions) .
- IR spectroscopy : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and N–H bending vibrations .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns .
- X-ray crystallography (if crystals form): Resolves 3D conformation and hydrogen-bonding networks .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of similar benzamide derivatives?
Strategies include:
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of pyrazole intermediates .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) while maintaining yields >80% .
- In-line analytics : Use HPLC or LC-MS to monitor intermediate purity and adjust conditions dynamically .
Q. What methodologies resolve contradictions in reported biological activity data?
Approaches involve:
- Assay standardization : Use positive controls (e.g., kinase inhibitors for enzyme studies) to normalize activity measurements .
- Dose-response curves : Quantify IC₅₀ values across multiple replicates to address variability in cytotoxicity studies .
- Computational docking : Compare binding modes (e.g., using AutoDock Vina) to explain discrepancies in enzyme inhibition profiles .
Q. How can the compound’s stability under physiological conditions be evaluated?
Protocols include:
- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–10) at 37°C and analyze degradation products via LC-MS .
- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition onset >200°C suggests suitability for high-temperature applications) .
- Light exposure tests : Monitor photodegradation under UV/visible light using spectrophotometry .
Q. What strategies identify by-products in complex syntheses?
- Tandem mass spectrometry (MS/MS) : Fragmentation patterns distinguish isobaric impurities .
- Isotopic labeling : Track reaction pathways (e.g., ¹³C-labeled precursors) to trace unexpected substitutions .
- Computational prediction : Tools like Schrödinger’s Forge predict plausible by-products based on reaction mechanics .
Methodological Considerations for Advanced Studies
Q. How to design experiments probing the compound’s interaction with biological targets?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) to receptors like kinase domains .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Cellular assays : Use fluorescent probes (e.g., FLIPR Calcium 6) to assess intracellular signaling modulation .
Q. What computational tools model the compound’s pharmacokinetic properties?
- ADMET prediction : Software like SwissADME estimates logP, blood-brain barrier permeability, and cytochrome P450 interactions .
- Molecular dynamics (MD) simulations : Simulate membrane permeation using GROMACS or NAMD .
Data Interpretation and Challenges
Q. How to address discrepancies in enzymatic inhibition data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
